Cefalexina Impureza F

Descripción general

Descripción

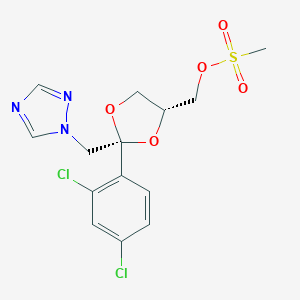

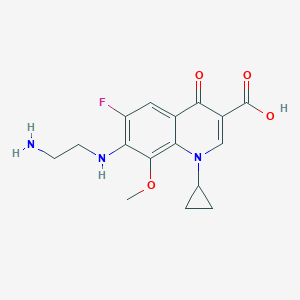

Δ2-Cephalexin is an isomeric impurity of the semi-synthetic antibiotic Cephalexin

Aplicaciones Científicas De Investigación

Control de calidad farmacéutica

Cefalexina Impureza F se utiliza en la evaluación del perfil de degradación de cefalexina (CEF) en formas de cápsula farmacéutica . Esto implica exponer muestras del ingrediente farmacéutico activo y el producto terminado correspondiente a diversas condiciones de estrés, como hidrólisis ácida, hidrólisis básica, oxidación, tratamiento térmico, tratamiento fotolítico y humedad controlada . Se evalúa la generación de posibles productos de degradación, incluida la this compound .

Desarrollo de métodos de estabilidad indicativa

El estudio de la this compound contribuye al desarrollo de un método de estabilidad indicativa utilizando cromatografía líquida de ultra alta presión acoplada a detección de matriz de diodos y técnicas de espectrometría de masas de alta resolución . Este método proporciona información sobre posibles rutas de degradación y detección de compuestos desconocidos .

Perfil de impurezas

This compound se utiliza en la evaluación multidimensional de perfiles de impurezas para antibióticos de cefalexina genéricos . La cromatografía líquida de alto rendimiento (HPLC) con elución en gradiente seguida de detección de matriz de fotodiodos o detección espectrométrica de masas proporciona información valiosa sobre la naturaleza de las impurezas observadas .

Estudios de degradación de fármacos

La cefalexina y la impureza F difieren en la posición del doble enlace del anillo de dihidrotiazina . Todos los fragmentos principales de cefalexina podrían identificarse en los datos del producto de degradación, lo que infiere que la impureza RRT_1.05 era la impureza F . <a data-citationid="76f036a2-58f5-6ca6-0934-c

Mecanismo De Acción

Target of Action

Cephalexin Impurity F, also known as DELTA2-CEPHALEXIN, is a derivative of the first-generation cephalosporin antibiotic, Cephalexin . The primary targets of this compound are the bacterial cell walls, specifically the peptidoglycan layer, which provides mechanical stability to the cell .

Mode of Action

Cephalexin Impurity F, like its parent compound Cephalexin, contains a beta-lactam and a dihydrothiazide . It inhibits bacterial cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell . Unlike penicillins, cephalosporins are more resistant to the action of beta-lactamase , an enzyme produced by certain bacteria that can inactivate beta-lactam antibiotics.

Biochemical Pathways

This binding inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .

Pharmacokinetics

The human jejunal permeability (Peff) of Cephalexin is 1.56 x 10^-4 cm/s, indicating its importance in drug absorption .

Result of Action

The result of the action of Cephalexin Impurity F is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it effective against a broad range of gram-positive and gram-negative bacteria.

Action Environment

The action of Cephalexin Impurity F can be influenced by various environmental factors. For instance, it has been found that Cephalexin is generally stable when exposed to temperatures up to 60 °C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility . These findings suggest that similar environmental factors could potentially influence the action, efficacy, and stability of Cephalexin Impurity F.

Análisis Bioquímico

Biochemical Properties

It is known that it differs from cephalexin in the position of the double bond of the dihydrothiazine ring . This structural difference could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Given its structural similarity to cephalexin, it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Like cephalexin, it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Cephalexin Impurity F has been observed under forced degradation conditions . It was found that cephalexin is generally stable when exposed to temperatures up to 60 °C, ultraviolet light, or visible light in the 300–800 nm wavelength range and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility, as demonstrated by the decrease in content and the formation of degradation products .

Metabolic Pathways

Given its structural similarity to cephalexin, it may be involved in similar metabolic pathways .

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-7,10-12,15H,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALOAEFJDPITFY-XOGJBXBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554692 | |

| Record name | (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79750-46-2 | |

| Record name | (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)